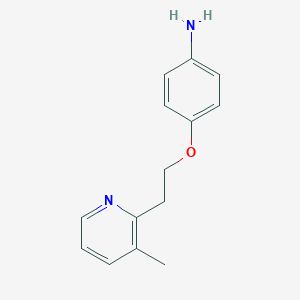![molecular formula C12H14BrN B125084 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile CAS No. 120512-36-9](/img/structure/B125084.png)
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile, also known as BMP-2MPN, is a synthetic organic compound used in a variety of scientific research applications. It has a high degree of solubility in water, making it an ideal choice for use in biochemical and physiological experiments. BMP-2MPN is a versatile compound that can be used in a variety of laboratory experiments, and has the potential to be used in a wide range of applications in the future.
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Brominated compounds serve as crucial intermediates in organic synthesis, facilitating the construction of complex molecules. For example, 2-Fluoro-4-bromobiphenyl, a structurally related brominated compound, has been highlighted for its role in the manufacture of flurbiprofen, showcasing the importance of brominated intermediates in pharmaceutical synthesis (Qiu et al., 2009). Similarly, 5,5′-Methylene-bis(benzotriazole), another brominated molecule, is noted for its application in the preparation of metal passivators and light-sensitive materials, demonstrating the versatility of brominated compounds in material science (Gu et al., 2009).
Environmental and Health Studies
The environmental impact and toxicological profiles of brominated compounds have been subjects of significant research interest. Studies have investigated the occurrence, environmental concentrations, and toxicology of brominated flame retardants, such as 2,4,6-Tribromophenol, indicating concerns about their ubiquity and potential health risks (Koch & Sures, 2018). Research into the occupational exposures to chemicals, including brominated compounds, and their link to premature ovarian failure highlights the need for understanding the health implications of exposure to such substances (Béranger et al., 2012).
Pharmacological and Biological Applications
Brominated compounds are also studied for their pharmacological properties. For instance, thymol, a naturally occurring brominated compound, has been reviewed for its therapeutic potential across a variety of diseases due to its anti-inflammatory, antioxidant, and antihyperlipidemic effects (Nagoor Meeran et al., 2017). This underscores the potential of brominated molecules in developing new treatments and drugs.
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(bromomethyl)-5-methylphenyl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-9-4-10(7-13)6-11(5-9)12(2,3)8-14/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVAXNLZYOIFER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590899 |
Source


|
| Record name | 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
CAS RN |
120512-36-9 |
Source


|
| Record name | 3-(Bromomethyl)-α,α,5-trimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120512-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
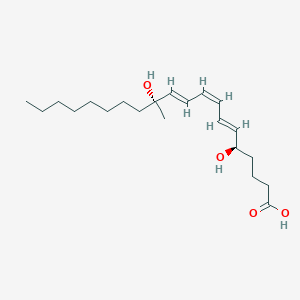
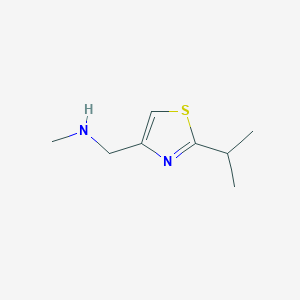
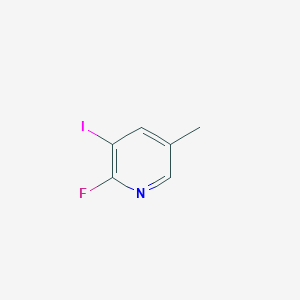

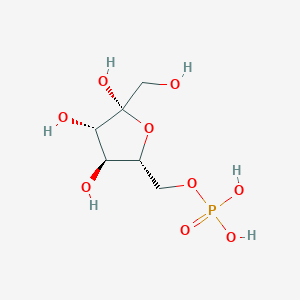
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
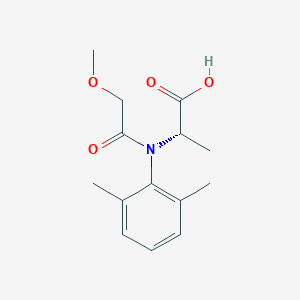
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
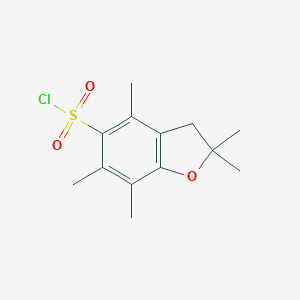
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)

